molecular formula C30H33NO10S2 B12372850 PKM2 activator 6

PKM2 activator 6

Cat. No.: B12372850
M. Wt: 631.7 g/mol
InChI Key: OJMSSVCYMVVKPB-GBAXHLBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKM2 activator 6, also known as Compound Z10, is a small molecule that serves as both an activator of pyruvate kinase M2 (PKM2) and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1). This compound has shown potential in promoting apoptosis in colorectal cells while suppressing their proliferation and migration. Additionally, it inhibits glycolysis, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKM2 activator 6 involves several steps, including the use of benzyl bromide and tert-butyl 3-(bromomethyl)phenylcarbamate as key intermediates. The reaction conditions typically involve the use of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) as the solvent. The final product is obtained through a series of reactions, including deprotection with hydrochloric acid in dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

PKM2 activator 6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry.

Scientific Research Applications

PKM2 activator 6 has a wide range of scientific research applications, including:

Mechanism of Action

PKM2 activator 6 exerts its effects by promoting the tetramerization of PKM2, which enhances its pyruvate kinase activity. This leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, reducing the availability of glycolytic intermediates for anabolic processes. Additionally, the compound inhibits PDK1, further promoting oxidative metabolism. The molecular targets involved include PKM2 and PDK1, and the pathways affected include glycolysis, oxidative phosphorylation, and apoptosis .

Comparison with Similar Compounds

PKM2 activator 6 is unique in its dual role as both a PKM2 activator and a PDK1 inhibitor. Similar compounds include:

This compound stands out due to its combined effects on both PKM2 and PDK1, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C30H33NO10S2

Molecular Weight

631.7 g/mol

IUPAC Name

methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate

InChI

InChI=1S/C30H33NO10S2/c1-16(2)6-11-25(19-14-23(34)27-21(32)8-9-22(33)28(27)29(19)36)42-15-20(30(37)41-4)31-26(35)13-17-12-18(43(5,38)39)7-10-24(17)40-3/h6-10,12,14,20,25,32-33H,11,13,15H2,1-5H3,(H,31,35)/t20?,25-/m1/s1

InChI Key

OJMSSVCYMVVKPB-GBAXHLBXSA-N

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C

Origin of Product

United States

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